molecular formula C12H16O4 B3167964 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid CAS No. 926220-26-0

3-[4-(2-Methoxyethyl)phenoxy]propanoic acid

Cat. No.: B3167964
CAS No.: 926220-26-0
M. Wt: 224.25 g/mol
InChI Key: LQSJOZWGZREREU-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyethyl)phenoxy]propanoic acid (CAS 926220-26-0) is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . This chemical features a propanoic acid chain linked via an ether bond to a 4-(2-methoxyethyl)phenyl ring, making it a valuable building block in medicinal chemistry and organic synthesis . Its structure, which includes both ether and carboxylic acid functional groups, is related to phenoxypropanoic acid derivatives. This compound is primarily used in research settings as a key synthetic intermediate for the development and preparation of more complex molecules, including potential pharmaceuticals and biochemical probes . The presence of the carboxylic acid group allows for further derivatization, such as amide bond formation or esterification, enabling researchers to create a diverse library of compounds for screening and development. As with all reagents of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in exploratory synthesis to study structure-activity relationships or as a precursor in targeted synthesis projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(2-methoxyethyl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-8-6-10-2-4-11(5-3-10)16-9-7-12(13)14/h2-5H,6-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSJOZWGZREREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 2 Methoxyethyl Phenoxy Propanoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.org For this compound, the analysis begins by identifying the key functional groups: a carboxylic acid and an ether.

The most logical disconnections are at the ether C-O bond and the C-C bonds of the propanoic acid chain.

Disconnection of the Ether Linkage (C-O Bond): This is a common strategy for ethers and leads to two primary synthons: a phenoxide nucleophile and a 3-carbon electrophile. The corresponding synthetic equivalents would be 4-(2-methoxyethyl)phenol (B22458) and a 3-halopropanoic acid (or its ester derivative). This disconnection strategy is based on well-established ether synthesis reactions like the Williamson ether synthesis. amazonaws.com

Disconnection within the Propanoic Acid Side Chain: While less common for this specific target, one could theoretically disconnect the Cα-Cβ bond, which would lead to a phenoxyacetic acid derivative and a one-carbon synthon. However, the C-O ether disconnection is more direct and utilizes more reliable reactions.

Based on this analysis, the most strategically sound synthetic route involves the coupling of 4-(2-methoxyethyl)phenol with a suitable three-carbon chain containing a carboxylic acid or a precursor group.

Precursor Synthesis and Functional Group Interconversions in Aryloxypropanoic Acid Pathways

The primary precursor identified through retrosynthetic analysis is 4-(2-methoxyethyl)phenol. Several synthetic routes for this key intermediate have been established, starting from different commercially available materials.

From 4-Hydroxyacetophenone: A multi-step process involves the bromination of 4-hydroxyacetophenone to yield alpha-bromo-4-hydroxyacetophenone. This is followed by a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. A final, single-step reduction using hydrogen gas in the presence of a hydrogenation catalyst directly yields 4-(2-methoxyethyl)phenol. google.comgoogleapis.com

From 4-Hydroxyphenylglyoxal Dimethyl Acetal (B89532): This method involves the reaction of 4-hydroxyphenylglyoxal dimethyl acetal in methanol (B129727) with hydrogen chloride and a 10% Palladium on Carbon (Pd/C) catalyst. The reaction is conducted under hydrogen gas pressure to afford 4-(2-methoxyethyl)phenol. prepchem.com

From 4-Bromonitrobenzene: A palladium-catalyzed reaction between 4-bromonitrobenzene and methyl vinyl ether, followed by hydrogenation and diazotization, can also produce 4-(2-methoxyethyl)phenol. sigmaaldrich.comresearchgate.net

The other key precursor is a three-carbon molecule capable of reacting with the phenol (B47542). This is typically a 3-halopropanoic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid, or their corresponding esters (e.g., ethyl 3-bromopropanoate). These reagents are generally commercially available. If an ester is used, a final hydrolysis step (a functional group interconversion) is required to yield the target carboxylic acid.

Comparison of Synthetic Routes to 4-(2-Methoxyethyl)phenol
Starting MaterialKey ReagentsKey StepsReference
4-HydroxyacetophenoneBromine, Sodium Methoxide (B1231860), H₂/CatalystBromination, Methoxide Exchange, Reduction google.comgoogleapis.com
4-Hydroxyphenylglyoxal Dimethyl AcetalHCl, H₂, 10% Pd/CCatalytic Hydrogenation prepchem.com
4-BromonitrobenzeneMethyl Vinyl Ether, Pd Catalyst, H₂Palladium-Catalyzed Arylation, Hydrogenation, Diazotization sigmaaldrich.comresearchgate.net

Established Reaction Pathways for Phenoxypropanoic Acid Derivatives

Etherification Reactions in Aryloxypropanoic Acid Synthesis

The formation of the ether bond is the cornerstone of synthesizing this compound. The Williamson ether synthesis is the most widely employed and reliable method for this transformation. wikipedia.org

This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com The process involves the deprotonation of the phenol precursor, 4-(2-methoxyethyl)phenol, using a suitable base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a primary alkyl halide, such as ethyl 3-bromopropanoate (B1231587), displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com

Key parameters for a successful Williamson ether synthesis include:

Base: Strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are commonly used to ensure complete deprotonation of the phenol. pbworks.comyoutube.com For aryl ethers, bases such as NaOH, KOH, or K₂CO₃ are effective. jk-sci.com

Solvent: Dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation of the base while leaving the nucleophilic phenoxide anion reactive. jk-sci.com

Alkylating Agent: A primary alkyl halide is preferred to minimize competing elimination (E2) reactions, which can become significant with secondary or tertiary halides. wikipedia.orgjk-sci.com

A typical procedure involves reacting 4-(2-methoxyethyl)phenol with a base like KOH in a suitable solvent, followed by the addition of a 3-halopropanoate ester. google.com

Carboxylic Acid Formation Routes

The final step in the synthesis is ensuring the presence of the carboxylic acid group. There are two main strategies depending on the choice of the three-carbon reactant in the etherification step.

Direct Incorporation: The simplest route involves using a reagent that already contains the carboxylic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid. In this case, the Williamson etherification is performed with the sodium salt of the halo-acid, directly forming the target molecule. This approach is analogous to the synthesis of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid). amazonaws.compbworks.com

Ester Hydrolysis: A common and often higher-yielding approach is to first synthesize the corresponding ester, for example, ethyl 3-[4-(2-methoxyethyl)phenoxy]propanoate. This is achieved by using an alkyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the Williamson synthesis. The resulting ester is then hydrolyzed to the carboxylic acid. This hydrolysis is typically carried out under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide (NaOH), followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the final product.

Novel Synthetic Approaches and Catalyst Applications

While traditional methods are robust, research continues to explore more efficient and environmentally friendly synthetic routes.

Phase-transfer catalysis (PTC) represents an improvement on the Williamson ether synthesis. PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This technique can lead to faster reactions, milder conditions, and reduced use of organic solvents. researchgate.net

Palladium-catalyzed reactions have also emerged as a powerful tool for forming C-O bonds in the synthesis of aryl ethers under mild conditions. frontiersin.org These methods can offer high yields and broad functional group tolerance, providing an alternative to traditional SN2-based approaches.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to pharmaceutical synthesis is of growing importance. This involves using less hazardous materials, safer solvents, and energy-efficient methods.

One notable advancement is the use of ultrasonic waves as an energy source for synthesis. An ultrasound-assisted synthesis of a close analogue, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (an impurity of the drug Metoprolol), has been reported. acgpubs.org This method offers several advantages:

Energy Efficiency: Reactions can be carried out at room temperature, reducing energy consumption compared to methods requiring heating.

Use of Water as a Solvent: The reported method utilizes water, a benign solvent, avoiding the use of volatile or toxic organic solvents.

Reduced Reaction Time: Ultrasound irradiation can significantly accelerate reaction rates, leading to shorter synthesis times. acgpubs.org

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound and its analogues often involves the formation of an ether linkage between a phenol and a three-carbon propanoic acid synthon. A primary and effective method for achieving this is the Williamson ether synthesis. This reaction's chemo- and regioselectivity are critical for ensuring the desired product is formed with high purity and yield.

The key starting material for the synthesis of the target compound is 4-(2-Methoxyethyl)phenol. Various methods exist for its preparation. One route involves the palladium-catalyzed arylation of methyl vinyl ether. sigmaaldrich.com Another multi-step approach starts with the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. google.comjustia.com This intermediate is then reduced in a single step using hydrogen gas in the presence of a hydrogenation catalyst to produce 4-(2-Methoxyethyl)phenol. google.comjustia.com A further method involves the reduction of 4-hydroxyphenylglyoxal dimethyl acetal with hydrogen gas over a palladium on carbon (Pd/C) catalyst. prepchem.com

Once 4-(2-Methoxyethyl)phenol is obtained, the subsequent etherification reaction must be carefully controlled to ensure regioselectivity. The phenolic hydroxyl group is acidic and can be selectively deprotonated with a suitable base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic three-carbon reagent.

The choice of the three-carbon synthon is crucial for the reaction's success. Reagents like 3-chloropropanoic acid or ethyl 3-bromopropanoate are commonly employed. The reaction between the phenoxide and the halo-acid or its ester proceeds via an S_N2 mechanism. To favor the desired O-alkylation over potential C-alkylation on the aromatic ring, polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phase containing the phenoxide and the organic phase containing the alkylating agent, which can improve reaction rates and yields. google.com

For the synthesis of analogues, such as those with different substituents on the aromatic ring or modifications to the propanoic acid chain, similar strategies are applied. For instance, the synthesis of 2-[2-formyl-4-(phenylmethoxy)phenoxy]-2-methylpropanoic acid ethyl ester involves the reaction of 5-(benzyloxy)-2-hydroxybenzaldehyde (B1331787) with ethyl bromoisobutyrate in the presence of cesium carbonate in DMF. chemicalbook.com This demonstrates how the choice of a substituted phenol and a branched-chain alkylating agent can be used to create more complex analogues.

Recent advancements in organic synthesis have also introduced copper-catalyzed and palladium-catalyzed cross-coupling reactions for the regioselective preparation of arylpropionic acids, offering alternative routes that can provide high control over the final product's structure. chemrxiv.orgresearchgate.net

Table 1: Overview of Synthetic Strategies for Phenoxypropanoic Acids and Precursors

Starting Material(s)Reagent(s)ProductKey Strategy
4-Hydroxyacetophenone1. Br₂, AlCl₃ 2. NaOMe 3. H₂, Catalyst4-(2-Methoxyethyl)phenolMulti-step synthesis involving bromination, methoxide exchange, and reduction. google.comjustia.com
4-(2-Methoxyethyl)phenol1. KOH 2. Epichlorohydrin3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxy propane (B168953)Williamson ether synthesis for epoxide intermediate formation. acgpubs.org
4-Methoxyphenol2-Chloropropionic acid, Phase-transfer catalyst, NaOH2-(4-Methoxyphenoxy)-propionic acidPhase-transfer catalyzed Williamson ether synthesis. google.com
5-(Benzyloxy)-2-hydroxy-benzaldehydeEthyl bromoisobutyrate, Cs₂CO₃Ethyl 2-[2-formyl-4-(phenylmethoxy)phenoxy]-2-methylpropanoateWilliamson ether synthesis for analogue preparation. chemicalbook.com

Analytical Validation Methodologies for Synthetic Products

The analytical validation of newly synthesized this compound is essential to confirm its identity, purity, and quality. This process involves a suite of spectroscopic and chromatographic techniques, as guided by international standards such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals would include aromatic protons on the phenoxy ring, the methylene (B1212753) protons of the methoxyethyl group (-OCH₂CH₂-), the methoxy (B1213986) protons (-OCH₃), and the methylene protons of the propanoic acid moiety (-OCH₂CH₂COOH). The chemical shifts, integration values, and coupling patterns (multiplicity) are all used for definitive assignment. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals would be expected for the carboxylic acid carbon, the aromatic carbons (with and without oxygen substitution), and the aliphatic carbons of the side chains. chemicalbook.comresearchgate.net Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be employed for unequivocal assignment of all proton and carbon signals. researchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (224.25 g/mol ). The fragmentation pattern can give further structural information, for instance, by showing the loss of the carboxylic acid group or cleavage of the ether bond. docbrown.inforesearchgate.net

Chromatographic Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compound and for quantifying any impurities. A reversed-phase HPLC (RP-HPLC) method is typically developed using a C18 column. researchgate.netpensoft.net The method validation process, following ICH guidelines, would assess parameters such as:

Specificity/Selectivity: The ability of the method to distinguish the analyte from potential impurities or degradation products. pensoft.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results to the true value. woah.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. researchgate.netwoah.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. woah.org

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net

Table 2: Key Analytical Data for Structural Confirmation

TechniqueParameterExpected Observation for this compound
¹H NMR Chemical Shifts (δ, ppm)Signals corresponding to aromatic (Ar-H), ether (-O-CH₂-), alkane (-CH₂-), methoxy (-OCH₃), and carboxylic acid (-COOH) protons. chemicalbook.com
¹³C NMR Chemical Shifts (δ, ppm)Signals for carbonyl (C=O), aromatic (Ar-C), ether (-O-C), and aliphatic carbons (-CH₂, -CH₃). chemicalbook.com
Mass Spec. (MS) Molecular Ion Peak (m/z)[M+H]⁺ at approx. 225 or [M]⁺ at approx. 224, confirming the molecular weight. nist.govgovinfo.gov
HPLC PurityA single major peak indicating the purity level (e.g., >99%). researchgate.net

Structure Activity Relationship Sar and Structural Biology Considerations

Theoretical Frameworks for SAR Analysis in Phenoxypropanoic Acid Systems

The study of Structure-Activity Relationships (SAR) is crucial for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For phenoxypropanoic acid systems, SAR analysis helps identify the specific structural features that are essential for their intended biological effects. This allows medicinal chemists to modify a lead compound's structure to optimize its physicochemical and pharmacokinetic properties. youtube.com

Key structural components of the phenoxypropanoic acid scaffold that are typically investigated in SAR studies include:

The Aromatic Ring : Substituents on the phenyl ring can significantly alter electronic properties, hydrophobicity, and steric profile.

The Propanoic Acid Chain : The length, branching, and stereochemistry of this aliphatic chain can impact how the molecule fits into a biological target. The carboxylic acid group is often a critical interaction point, for example, through hydrogen bonding. drugdesign.org

SAR studies on analogous systems, such as phenoxyacetic acids used as herbicides, have demonstrated that the nature and position of substituents on the aromatic ring dramatically affect their biological activity. dss.go.th Similarly, research on other propanoic acid derivatives has shown the importance of the carboxylic acid moiety for receptor binding. nih.gov

Conformational Landscapes and Their Impact on Molecular Recognition

The biological activity of a molecule is not solely determined by its chemical formula but also by its three-dimensional shape, or conformation. Molecules are not static entities; they are flexible and can adopt various spatial arrangements through the rotation of single bonds. The collection of all possible conformations and their relative energies is known as the conformational landscape. mdpi.com

For 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid, the key rotatable bonds are:

The C-O bond of the ether linkage.

The C-C bonds within the propanoic acid and methoxyethyl side chains.

The "induced-fit" model of molecular recognition suggests that both the ligand (the molecule) and the receptor can undergo conformational changes upon binding to achieve an optimal fit. nih.gov Therefore, the ability of this compound to adopt a specific low-energy conformation that is complementary to the binding site of its target is crucial for its activity. A conformational mismatch can prevent effective binding and reduce or eliminate the biological response. nih.gov The ensemble of possible conformations allows for functional diversity and adaptability in biological systems. mdpi.com

Influence of Aromatic and Aliphatic Substituents on Molecular Interactions in Analogues

Modifying the substituents on the aromatic ring and the aliphatic side chain of phenoxypropanoic acid analogues can have a profound impact on their molecular interactions and, consequently, their biological activity.

Aromatic Substituents: The addition of substituents to the phenyl ring alters its electronic and steric properties.

Electronic Effects : Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy (B1213986), alkyl) can change the electron density of the aromatic ring. These changes can influence electrostatic interactions, such as π-π stacking or cation-π interactions, with the biological target. nih.govrsc.org For instance, electron-withdrawing substituents have been shown to increase the strength of aromatic interactions in some supramolecular systems. nih.gov

Steric Effects : The size and shape of substituents can affect how the molecule fits into a binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not provide enough surface area for favorable van der Waals interactions.

Hydrophobicity : Substituents can alter the molecule's lipophilicity, which affects its ability to cross cell membranes and its binding affinity to hydrophobic pockets in a receptor.

Aliphatic Substituents: The nature of the aliphatic side chain is also a key determinant of activity.

The following table illustrates hypothetical SAR data for analogues, demonstrating the effect of substituents on biological activity.

AnalogueR1 (Aromatic Ring)R2 (Aliphatic Chain)Hypothetical Relative Activity
AH-CH(CH₃)COOH1
B4-Cl-CH(CH₃)COOH5
C4-OCH₃-CH(CH₃)COOH2
D4-(2-Methoxyethyl)-CH₂CH₂COOH(Target Compound)

Stereochemical Implications in Analogous Chiral Phenoxyalkanoic Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. nih.govresearchgate.net Many molecules are "chiral," meaning they exist as two non-superimposable mirror images called enantiomers. solubilityofthings.comnih.gov

While this compound is achiral, many analogous phenoxyalkanoic acids, particularly those with a substituent on the alpha-carbon of the propanoic acid chain (e.g., 2-phenoxypropanoic acids), are chiral. dss.go.th Living systems are inherently chiral, composed of molecules like L-amino acids and D-sugars. Consequently, biological targets such as enzymes and receptors are also chiral. nih.gov

This chirality means that the two enantiomers of a chiral drug or herbicide can interact differently with their biological target. youtube.com Often, one enantiomer (the "eutomer") is responsible for the desired biological activity, while the other (the "distomer") may be less active, inactive, or even cause unwanted side effects. nih.gov

A well-documented example is the chiral phenoxypropionic acid herbicide mecoprop (B166265) (MCPP). It exists as (R)- and (S)-enantiomers. Only the (R)-enantiomer possesses herbicidal activity. dss.go.th This stereoselectivity highlights the precise three-dimensional fit required for molecular recognition. The inactive enantiomer cannot bind effectively to the target protein due to its different spatial arrangement. nih.gov Therefore, if a chiral centre were introduced into the this compound structure, it would be expected that the resulting enantiomers would exhibit different biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Functions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org By quantifying structural properties (molecular descriptors) and correlating them with activity, QSAR models can be used to predict the activity of new, untested compounds. hufocw.orguniroma1.it

The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. These descriptors encode different aspects of the molecule's physicochemical properties. researchgate.netnih.gov For a molecule like this compound, a wide range of descriptors can be calculated.

Types of Molecular Descriptors hufocw.orgucsb.edu

Descriptor ClassDescriptionExamples
Topological (2D) Based on the 2D representation and connectivity of atoms.Molecular Weight, Atom Counts, Connectivity Indices, Ring Counts.
Geometrical (3D) Derived from the 3D coordinates of the molecule.Molecular Volume, Surface Area, Moments of Inertia, Shadow Areas.
Electronic Describe the electronic properties of the molecule.Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies.
Hybrid Combine different types of information.Charged Partial Surface Area (CPSA) descriptors, which encode the propensity for polar interactions.

The selection of relevant descriptors is a critical step. A large number of descriptors can be calculated, but only a subset will be relevant to the biological activity being modeled. Statistical methods are used to select a small set of non-correlated descriptors that have the highest correlation with the activity.

Once a set of descriptors is selected, a mathematical model is developed to link them to the biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are common statistical methods used for this purpose. derpharmachemica.comnih.gov

The development of a robust and predictive QSAR model requires rigorous validation. derpharmachemica.com Validation ensures that the model is statistically reliable and not a result of chance correlation. hufocw.orgresearchgate.net Key validation strategies include:

Internal Validation : This assesses the stability and robustness of the model using the same dataset from which it was derived. derpharmachemica.com A common technique is cross-validation (e.g., leave-one-out or k-fold cross-validation), where the model is repeatedly built on a subset of the data and used to predict the activity of the remaining data. uniroma1.itderpharmachemica.com

External Validation : This is the most crucial test of a model's predictive power. The model is used to predict the activity of an external set of compounds (the "test set") that were not used in the model's development. nih.gov The predictive accuracy for the test set indicates how well the model will perform on new compounds. uniroma1.it

The quality of a QSAR model is assessed using several statistical parameters.

Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit for the training set.> 0.6
Q² or R²cv (Cross-validated R²) Measures the predictive ability of the model from internal validation.> 0.5
R²pred (Predictive R² for test set) Measures the predictive ability of the model on an external test set.> 0.6
RMSE (Root Mean Square Error) Represents the deviation between predicted and actual values.As low as possible

A well-validated QSAR model can be a powerful tool in drug discovery, enabling the rapid screening of virtual libraries of compounds and prioritizing them for synthesis and experimental testing. mdpi.com

Computational Chemistry and in Silico Investigations of 3 4 2 Methoxyethyl Phenoxy Propanoic Acid

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, often employing Density Functional Theory (DFT), can predict a molecule's geometry, electronic structure, and reactivity without the need for empirical data.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a greater tendency to act as an electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater propensity to act as an electron acceptor.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO – EHOMO) is a measure of the molecule's chemical stability and reactivity. A smaller energy gap implies lower stability and higher reactivity.

These parameters, along with others like ionization potential, electron affinity, and chemical hardness, can be calculated to build a comprehensive reactivity profile for 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid. researchgate.net

Table 1: Representative Quantum Chemical Descriptors

This table illustrates typical data obtained from quantum chemical calculations for organic molecules. The values are representative and not specific to this compound due to a lack of published data.

DescriptorPredicted Value (eV)Implication
EHOMO-6.24Electron-donating capability
ELUMO-2.90Electron-accepting capability
Energy Gap (ΔE)3.34Chemical reactivity and stability
Ionization Potential6.24Energy required to remove an electron
Electron Affinity2.90Energy released when an electron is added
Electronegativity4.57Ability to attract electrons
Chemical Hardness1.67Resistance to change in electron distribution

Theoretical Spectroscopic Property Simulations

Quantum chemistry software can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net These predictions are invaluable for confirming the molecular structure determined experimentally and for assigning specific signals in the experimental spectrum to particular atoms in the molecule.

IR Spectroscopy: Simulations can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This allows for the identification of functional groups and provides insights into the molecule's vibrational modes.

Comparing theoretical spectra with experimental data helps validate both the computational model and the experimental structure.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. thieme-connect.com

Hypothetical Binding Sites and Interaction Modes (e.g., Peroxisome Proliferator-Activated Receptors)

The structural similarity of this compound to fibrate drugs suggests that it may interact with Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. nih.govnih.gov

Molecular docking simulations can place this compound into the ligand-binding domain (LBD) of PPAR isoforms (PPARα, PPARγ, and PPARβ/δ). The results of these simulations would identify:

Key Amino Acid Interactions: The specific residues within the LBD that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For PPARγ, key residues often include Ser289, His323, His449, and Tyr473. mdpi.comnih.gov

Binding Conformation: The three-dimensional arrangement of the ligand within the binding pocket that results in the most stable complex. The carboxylic acid group of the ligand typically forms a crucial hydrogen bond with a key residue in the receptor.

Scoring Functions and Binding Affinity Estimation

Docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor. mdpi.com This score is typically expressed in units of energy, such as kcal/mol, with more negative values indicating a stronger predicted binding affinity. nih.gov

Table 2: Representative Molecular Docking Results for PPAR Agonists

This table shows example docking scores and binding energies for various compounds targeting PPARs, illustrating the type of data generated in such studies. These values are not specific to this compound.

CompoundTargetDocking Score (kcal/mol)Estimated Binding Energy (MM-PBSA, kcal/mol)Key Interacting Residues
Rosiglitazone (Full Agonist)PPARγ-9.5 to -11.0-35 to -45Ser289, His323, His449, Tyr473
OrlistatPPARα-10.96Not AvailableNot Available
OrlistatPPARγ-10.26Not AvailableNot Available
RutinPPARα-14.88Not AvailableNot Available
RutinPPARγ-13.64Not AvailableNot Available
PodophyllotoxonePPARγNot Available-30.15Not Available

MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) is a method used to calculate binding free energies from molecular dynamics simulations, often providing a more refined estimate than docking scores alone. mdpi.com

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. dovepress.com MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-receptor complex. nih.gov

An MD simulation of this compound bound to a target like PPAR would involve:

Placing the docked complex in a simulated environment (e.g., a box of water molecules).

Calculating the forces between all atoms and simulating their movements over a set period (typically nanoseconds). mdpi.com

Analyzing the trajectory to understand the system's behavior.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex over time. A stable RMSD suggests the complex has reached equilibrium. dovepress.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, confirming the stability of key interactions identified in docking.

These computational approaches provide a powerful, multi-faceted framework for characterizing this compound at the molecular level, predicting its behavior and interactions, and guiding further experimental investigation.

Conformational Flexibility and Solvent Effects on this compound

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) can be used to map the potential energy surface of the molecule. drugdesign.org A systematic scan of the key dihedral angles would reveal low-energy, stable conformers and the energy barriers between them. For instance, the torsion angle around the C-O bond of the ether and the O-C-C-C backbone of the acid chain are critical in determining the spatial relationship between the aromatic ring and the carboxylic acid head group.

The surrounding solvent environment plays a crucial role in modulating conformational preferences. rsc.org Molecular dynamics (MD) simulations, which model the movement of atoms over time, are particularly useful for studying these effects. mdpi.com Simulations in different solvent models (e.g., explicit water, chloroform, or dimethyl sulfoxide) can reveal how intermolecular interactions, especially hydrogen bonding, influence the conformational equilibrium. rsc.orgnih.gov

In a polar protic solvent like water, simulations would likely show that conformations exposing the hydrophilic ether and carboxyl groups to the solvent are energetically favored, allowing for hydrogen bonding. nih.gov Conversely, in a non-polar environment, which might mimic the interior of a protein binding pocket, the molecule might adopt a more compact or folded conformation driven by intramolecular interactions. The relative stability of the syn and anti conformations of the carboxylic acid group, for example, is known to be significantly influenced by the solvent. nih.gov While the syn conformer is often more stable in the gas phase, the presence of an explicit solvent like water can lower the energy difference, making the anti conformer more accessible. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformations of this compound in Different Simulated Solvents.
ConformationKey Dihedral Angle (τ)Relative Energy (kcal/mol) in VacuumRelative Energy (kcal/mol) in Water (Explicit Solvent)Relative Energy (kcal/mol) in Chloroform (Implicit Solvent)
Extended~180°0.0 (Reference)0.0 (Reference)0.5
Bent~90°2.51.81.5
Folded~60°3.14.50.0 (Reference)

Dynamics of Ligand-Protein Complexes (Theoretical)

To understand the potential therapeutic action of this compound, it is essential to study its interaction with biological targets, typically proteins. Molecular docking and molecular dynamics (MD) simulations are the primary in silico tools for this purpose. nih.govmdpi.com

The process begins by identifying a plausible protein target. Given its structural similarity to other hypolipidemic agents, a target like Peroxisome Proliferator-Activated Receptor alpha (PPARα) could be a candidate. nih.gov Molecular docking would then be used to predict the most likely binding pose of the compound within the protein's active site, providing a binding affinity score that estimates the strength of the interaction. semanticscholar.orgnih.gov This initial static snapshot reveals key potential interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Serine, Tyrosine, Arginine), and hydrophobic interactions between the phenoxy ring and non-polar residues. nih.gov

Following docking, long-timescale MD simulations (e.g., 100 nanoseconds or more) are performed on the protein-ligand complex to assess its dynamic stability. nih.govmdpi.com These simulations provide a more realistic view of the binding event, accounting for the flexibility of both the ligand and the protein. nih.gov Key metrics are analyzed to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): A low and stable RMSD value for the ligand and protein backbone over the course of the simulation indicates that the complex is stable and the ligand remains securely in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): This metric highlights the flexibility of different parts of the protein. Changes in the RMSF of active site residues upon ligand binding can indicate induced-fit effects. nih.gov

Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the simulation trajectory to provide a more accurate estimate of the binding affinity than docking scores alone. dergipark.org.tr

Table 2: Theoretical Interaction Profile of this compound with a Hypothetical Protein Target (e.g., PPARα).
ParameterPredicted Value/Description
Docking Score (kcal/mol)-8.5
Predicted Hydrogen BondsCarboxyl group with Ser280, Tyr464; Ether oxygen with His440
Predicted Hydrophobic InteractionsPhenyl ring with Leu250, Ile281, Met330
Mean RMSD over 100 ns (Å)1.8 (Ligand), 2.5 (Protein Backbone)
Calculated Binding Free Energy (MM/GBSA, kcal/mol)-55.7

Cheminformatics and Virtual Screening Applications for Analogues

Cheminformatics provides a suite of computational tools to analyze, organize, and utilize chemical information, which is particularly valuable in the search for novel drug candidates based on a known molecular scaffold. nih.govnih.gov

Lead Compound Identification and Optimization

Assuming this compound is identified as a "hit" or "lead" compound with some desirable biological activity, cheminformatics strategies can be employed to find analogues with improved properties. patsnap.com

Lead Identification via Virtual Screening: Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. frontiersin.orgnih.gov The structure of this compound can be used as a query in ligand-based virtual screening.

2D Similarity Searching: This method uses molecular fingerprints (e.g., ECFP_4) to represent molecules as binary strings. nih.gov The Tanimoto coefficient is then calculated between the query compound and every molecule in a database (such as ZINC or ChEMBL). Compounds with a high similarity score are selected for further investigation.

3D Shape Similarity/Pharmacophore Screening: This approach considers the three-dimensional shape and distribution of chemical features (pharmacophore) of the lead compound. frontiersin.org It can identify structurally diverse molecules that present a similar shape and arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings) to the query.

Lead Optimization: Once a lead series is established, the goal of lead optimization is to iteratively modify the chemical structure to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. patsnap.comscienceopen.com Computational analysis of Structure-Activity Relationships (SAR) guides this process. patsnap.com For the this compound scaffold, modifications could include:

Scaffold Hopping: Replacing the central phenoxypropanoic acid core with a different, novel scaffold while retaining the key interacting functional groups. rsc.orgresearchgate.net

Bioisosteric Replacement: Substituting the carboxylic acid group with other acidic functional groups (e.g., tetrazole) to potentially improve oral bioavailability or metabolic stability.

Side Chain Modification: Altering the length or nature of the methoxyethyl group to probe for additional interactions in the binding pocket or to modify physicochemical properties like lipophilicity (logP).

Table 3: Example of a Computationally-Guided Lead Optimization Strategy for Analogues of this compound.
Analogue IDStructural ModificationRationale for ModificationPredicted Binding Affinity (kcal/mol)Predicted logP
Lead Compound(Reference Structure)Initial Hit-8.52.8
Analogue 1Replace -COOH with TetrazoleImprove metabolic stability/oral absorption-8.22.5
Analogue 2Replace -OCH3 with -OCF3Increase binding affinity via new interactions; block metabolism-9.13.4
Analogue 3Add Fluoro- group to Phenyl ringEnhance binding affinity through halogen bonding-8.93.0

De Novo Design Strategies for Novel Derivatives

De novo design refers to the computational creation of entirely new molecules from scratch, tailored to fit the constraints of a target's binding site or to possess specific desired properties. mdpi.comfrontiersin.org This approach moves beyond simple modification of an existing lead and aims for greater novelty. researchgate.net

Structure-Based De Novo Design: If the three-dimensional structure of the biological target is known, fragments of the lead compound or entirely new fragments can be placed in the active site. mdpi.com A computational algorithm then explores ways to "grow" the molecule atom-by-atom or "link" different fragments together to create novel structures that have a good steric and electrostatic fit within the binding site. mdpi.combenevolent.com For example, the 4-(2-methoxyethyl)phenol (B22458) fragment could be used as an anchor point, and the algorithm could design novel linkers and head groups to interact with other regions of the active site.

Ligand-Based De Novo Design & Generative AI: In the absence of a target structure, generative models, often based on deep learning and artificial intelligence, can be used. frontiersin.orgnih.gov These models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), are trained on vast databases of known molecules to learn the underlying rules of chemical structure and bonding. nih.govarxiv.org The trained model can then be directed to generate new, chemically valid molecules that are similar to the lead compound or optimized for a predicted property (e.g., high predicted affinity, good drug-likeness). nih.govrsc.org This approach can explore a much broader chemical space than traditional library screening and can generate molecules with unexpected and innovative scaffolds. sigmaaldrich.com

Molecular Mechanisms in Vitro and Mechanistic Studies on Analogues

Investigation of Receptor Modulation by Analogues (e.g., PPAR activation/inhibition pathways based on related compounds)

Analogues of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid, specifically chlorophenoxy herbicides, are known to function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). encyclopedia.pub This mode of action is centered on the interaction with specific plant hormone receptors.

Auxin-Binding Proteins (ABPs): The primary mechanism involves the binding of these phenoxy acid compounds to auxin-binding proteins, which are located in various cellular compartments, including the cell membrane and endoplasmic reticulum. encyclopedia.pub

Hormone Mimicry: By mimicking IAA, these analogues can hijack the plant's growth regulation machinery. encyclopedia.pub This interaction leads to the uncontrolled activation of signaling pathways that govern cell enlargement and division. encyclopedia.pub

Uncontrolled Growth: When applied to broad-leaf plants, this receptor modulation induces rapid and disorganized growth, ultimately leading to the plant's death. wikipedia.org This selective action is the basis for their use as herbicides against broad-leaf weeds in monocotyledonous crops like wheat and corn. encyclopedia.pubwikipedia.org

While direct modulation of receptors like Peroxisome Proliferator-Activated Receptors (PPARs) is a known mechanism for some carboxylic acid-containing compounds, the predominant receptor-mediated pathway identified for phenoxypropanoic acid analogues in biological systems is the mimicry of auxin hormones in plants. encyclopedia.pub

Enzymatic Interactions and Inhibition Kinetics (Theoretical or In Vitro Studies on Analogues)

A distinct and significant molecular mechanism for a subgroup of aryloxyalkanoic acid analogues, known as aryloxyphenoxypropionates (AOPPs or 'fops'), is the direct inhibition of a critical enzyme in lipid biosynthesis. wikipedia.orgresearchgate.net

Target Enzyme: The primary target for these compounds is Acetyl-CoA Carboxylase (ACCase), a crucial enzyme that catalyzes an early, committed step in the fatty acid synthesis pathway. researchgate.netmdpi.com

Mechanism of Inhibition: AOPP herbicides act as inhibitors of the carboxyltransferase (CT) domain of ACCase. researchgate.net As structural analogues of the substrate, they can act as competitive inhibitors, binding to the enzyme's active site and preventing the natural substrate from binding. nih.gov This inhibition disrupts the production of fatty acids, which are essential components of cell membranes. mdpi.com

Selectivity: The herbicidal selectivity of these ACCase inhibitors for grasses is due to their specific targeting of the ACCase isoform found only in the plastids of grass species. This makes them ineffective against broad-leaf plants and other organisms like mammals. wikipedia.org

The inhibition kinetics can be quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a novel quinazolin-4(3H)-one derivative based on the AOPP motif, compound QPP-7, showed potent inhibition of E. crusgalli ACCase with an IC50 value of 54.65 nM. mdpi.com

Table 1: Examples of ACCase Inhibiting Herbicides (AOPP Class)

Herbicide Name Chemical Class Target Enzyme
Diclofop-methyl Aryloxyphenoxypropionate Acetyl-CoA Carboxylase (ACCase)
Haloxyfop-P-methyl Aryloxyphenoxypropionate Acetyl-CoA Carboxylase (ACCase)
Fluazifop-P-butyl Aryloxyphenoxypropionate Acetyl-CoA Carboxylase (ACCase)
Quizalofop-P-ethyl Aryloxyphenoxypropionate Acetyl-CoA Carboxylase (ACCase)

Cellular Pathway Perturbations by Related Compound Classes

The specific molecular interactions of phenoxypropanoic acid analogues, such as receptor binding or enzyme inhibition, trigger broader perturbations in cellular signaling and metabolic pathways.

Disruption of Fatty Acid Biosynthesis: The most direct pathway perturbation caused by AOPP analogues is the shutdown of fatty acid synthesis through ACCase inhibition. researchgate.netmdpi.com This depletion of fatty acids prevents the formation and repair of cellular membranes, leading to a loss of cellular integrity and eventual cell death. mdpi.com

Hormonal Pathway Dysregulation: For auxin-mimicking analogues, the perturbation occurs at the level of hormonal signaling pathways that control plant development. encyclopedia.pub This leads to a cascade of downstream effects, including abnormal gene expression and uncontrolled cell division, which are fatal to susceptible plants. wikipedia.org

General Signaling Perturbations: At a broader level, chemical compounds can interfere with numerous key cellular signaling pathways. While not specifically detailed for this compound, related classes of bioactive molecules are known to perturb pathways such as the Mitogen-Activated Protein Kinase (MAPK), Wnt, and NF-κB pathways, which are central to controlling cell proliferation, differentiation, and survival. nih.govnih.gov Perturbation of these pathways is a common mechanism of action for many therapeutic drugs and bioactive compounds. nih.gov

Table 2: Summary of Cellular Pathway Perturbations by Analogues

Analogue Class Primary Molecular Target Cellular Pathway Perturbed Consequence
Aryloxyphenoxypropionates Acetyl-CoA Carboxylase (ACCase) Fatty Acid Biosynthesis Disruption of cell membrane formation

Theoretical Biological Activities and Mechanistic Hypotheses (e.g., Herbicidal mechanisms based on analogues)

Based on the known activities of its structural analogues, the primary hypothesized biological activity for compounds like this compound is herbicidal action. encyclopedia.pubwikipedia.org The specific mechanism can be theorized based on its structural similarity to two major classes of phenoxy herbicides.

Hypothesis 1: Auxin Mimicry: One hypothesis is that the compound acts as a synthetic auxin. This mechanism involves mimicking the plant hormone IAA, binding to auxin receptors, and causing broad-leaf plants to "grow to death". wikipedia.org The effectiveness of this mechanism is highly dependent on the specific substitution pattern on the phenoxy ring. mdpi.com

Hypothesis 2: ACCase Inhibition: A second, and mutually exclusive, hypothesis is that the compound functions as an ACCase inhibitor, a mechanism characteristic of aryloxyphenoxypropionate ('fop') herbicides. wikipedia.orgresearchgate.net This action would involve inhibiting the fatty acid synthesis pathway, leading to the selective death of grass species. wikipedia.org The biological activity in this class is often stereospecific, with the (R)-isomer typically being the active form. wikipedia.orgnih.gov

The determination of which, if any, of these herbicidal mechanisms is relevant would depend on empirical testing. Structure-activity relationship (SAR) studies on numerous analogues have shown that subtle changes to the molecular structure can dramatically alter the biological activity and the specific molecular target. researchgate.netmdpi.com Beyond herbicidal action, other (aryloxy)alkanoic acids have been investigated for therapeutic purposes, such as treating brain injuries by inhibiting astrocyte swelling or acting as antagonists for inflammatory mediators, indicating a potential for diverse biological activities for this class of compounds. nih.govnih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
(4-chloro-2-methylphenoxy)acetic acid (MCPA)
2,4-dichlorophenoxyacetic acid (2,4-D)
2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
Diclofop-methyl
Fenoxaprop-P-ethyl
Fluazifop-P-butyl
Haloxyfop-P-methyl
Indole-3-acetic acid (IAA)

Derivatization and Functionalization Strategies for 3 4 2 Methoxyethyl Phenoxy Propanoic Acid

Design and Synthesis of Esters and Amides for Targeted Delivery (Conceptual)

The presence of a carboxylic acid group is a primary site for derivatization into esters and amides. thermofisher.com This conversion is a cornerstone of prodrug design, intended to improve a molecule's pharmacokinetic profile. nih.govfrontiersin.org

Ester Synthesis: The esterification of the carboxylic acid can be achieved through various standard organic chemistry methods. One common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to facilitate the formation of the ester bond. thermofisher.com The choice of alcohol can be tailored to introduce specific functionalities. For instance, esterification with a polyethylene (B3416737) glycol (PEG) chain could enhance aqueous solubility, while using a lipophilic alcohol could increase membrane permeability.

Amide Synthesis: Similarly, the carboxylic acid can be converted into an amide by reacting it with an amine. researchgate.net This transformation can also be mediated by coupling agents like EDAC to form a stable amide linkage. thermofisher.com A particularly strategic approach involves coupling the acid with amino acids or small peptides. This can potentially leverage amino acid transporters in the body to enhance absorption and targeted delivery. mdpi.com Amide-based derivatives are generally more stable towards hydrolysis than their ester counterparts. mdpi.com

The following table outlines conceptual ester and amide derivatives designed for targeted effects.

Derivative TypeReactantPotential AdvantageRationale
Ethyl Ester EthanolIncreased LipophilicityMasks the polar carboxylic acid to potentially improve passive diffusion across cell membranes.
Glycine Amide GlycineTarget Amino Acid TransportersAims to utilize transporters like PEPT1 for enhanced intestinal absorption. mdpi.com
Piperazine Amide PiperazineIncreased SolubilityIntroduces a basic nitrogen atom that can be protonated to form a water-soluble salt. frontiersin.org
Glycerol (B35011) Ester GlycerolIncreased HydrophilicityThe multiple hydroxyl groups of glycerol can significantly improve aqueous solubility.

Modification of the Phenoxy Moiety and Aliphatic Chain

Beyond the carboxylic acid group, the phenoxy moiety and the propanoic acid chain offer additional sites for structural modification.

Phenoxy Moiety Modification: The aromatic ring of the phenoxy group can undergo electrophilic aromatic substitution reactions. The existing ether and alkyl substituents are ortho-, para-directing groups. Potential modifications include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br, F) can alter the electronic properties and lipophilicity of the molecule.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amine, provides a handle for further functionalization.

Alkylation: Friedel-Crafts alkylation could add further alkyl groups to the ring, increasing lipophilicity.

The methoxyethyl side chain on the phenoxy ring is another target. Demethylation of the ether would yield a primary alcohol, providing a new site for conjugation or oxidation.

Aliphatic Chain Modification: The three-carbon aliphatic chain can also be modified. Reactions at the alpha-carbon (the carbon adjacent to the carboxyl group) are common for carboxylic acids. For example, alpha-halogenation followed by nucleophilic substitution could introduce a variety of functional groups. The propanoic acid structure itself is integral to the molecule's classification as a phenylpropanoic acid derivative.

The following table summarizes potential modification strategies for the core structure.

Molecular MoietyReaction TypeReagentsPotential Outcome
Phenoxy Ring Electrophilic HalogenationBr₂ / FeBr₃Introduction of a bromine atom on the aromatic ring.
Phenoxy Ring Electrophilic NitrationHNO₃ / H₂SO₄Addition of a nitro group, which can be converted to an amine.
Methoxyethyl Chain Ether CleavageHBr or BBr₃Conversion of the methoxy (B1213986) group to a hydroxyl group.
Aliphatic Chain Alpha-HalogenationBr₂ / PBr₃Introduction of a bromine atom at the alpha-position for further substitution.

Prodrug Design Principles and Theoretical Metabolic Activation

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. mdpi.com This approach is often used to overcome undesirable properties of the parent molecule, such as poor solubility or rapid metabolism. nih.gov

For 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid, the primary prodrug strategy involves masking the polar carboxylic acid group to create esters or amides, as discussed in section 6.1.

Theoretical Metabolic Activation: The activation of these conceptual prodrugs relies on the presence of specific enzymes in the body that can cleave the promoiety and regenerate the active carboxylic acid.

Ester Prodrugs: Ester-based prodrugs are designed to be hydrolyzed by esterase enzymes, which are abundant in the blood plasma, liver, and other tissues. Upon entering the systemic circulation or reaching a target tissue, these enzymes would cleave the ester bond, releasing this compound. This is a common and effective strategy for delivering drugs with free carboxylic acid groups. frontiersin.org

Amide Prodrugs: Amide prodrugs are generally more stable than esters and require amidase or peptidase enzymes for their cleavage. mdpi.com If an amino acid is used as the promoiety, specific peptidases could be responsible for the activation. This increased stability can sometimes be advantageous, allowing the prodrug to reach a specific target site before being activated. mdpi.com

The activation process is designed to be a bio-reversible chemical transformation that efficiently releases the parent drug without generating toxic byproducts from the promoiety. mdpi.com

Prodrug StrategyLinkage TypeActivating Enzyme (Theoretical)Site of Activation (Conceptual)
Esterification EsterCarboxylesterasesPlasma, Liver, Target Tissues
Amidation (with Amino Acid) AmidePeptidases, AmidasesIntestinal Brush Border, Liver, Target Cells
Amidation (with Amine) AmideAmidasesLiver, Other Tissues

Environmental Fate and Biotransformation Research on Phenoxyalkanoic Acids

Microbial Degradation Pathways of Phenoxyalkanoic Acids (General and relevant to the compound class)

The primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in the environment is microbial degradation. nih.gov A diverse range of soil microorganisms, including bacteria and fungi, have been shown to utilize these compounds as a source of carbon and energy. nih.govnih.gov Genera such as Pseudomonas, Alcaligenes, and Cupriavidus are frequently implicated in the breakdown of these chemicals. nih.govacs.orgresearchgate.net

The initial and rate-limiting step in the microbial degradation of many phenoxyalkanoic acids is the cleavage of the ether bond linking the phenoxy group to the alkanoic acid side chain. This is often catalyzed by a dioxygenase enzyme system, such as the 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase encoded by the tfdA gene. oup.comoup.comnih.gov This enzymatic action results in the formation of a corresponding phenol (B47542) and an aliphatic acid, which are then typically funneled into central metabolic pathways.

Following the initial cleavage, the resultant aromatic ring is hydroxylated to form a catechol or a substituted catechol. This intermediate is then susceptible to ring cleavage, which can occur via either an ortho- or meta-cleavage pathway, leading to the formation of intermediates of the tricarboxylic acid (TCA) cycle, such as succinic acid and acetic acid. journals.co.za These are then readily mineralized to carbon dioxide and water.

The general degradation pathway can be summarized in the following stages:

Side Chain Cleavage: The ether linkage is broken, separating the aromatic ring from the aliphatic side chain.

Aromatic Ring Hydroxylation: The resulting phenol is hydroxylated to form a dihydroxyaromatic compound (catechol).

Ring Cleavage: The aromatic ring is opened by dioxygenase enzymes.

Metabolism of Intermediates: The resulting aliphatic acids are further metabolized through common cellular pathways.

Enantioselective Biodegradation Processes and Mechanisms

For chiral phenoxyalkanoic acids, such as those with a propanoic acid side chain, biodegradation in the environment is often an enantioselective process. nih.govmst.edu This means that one enantiomer is degraded at a different rate than the other. This phenomenon has been observed for several chiral phenoxyalkanoic herbicides, including mecoprop (B166265) (MCPP) and dichlorprop (B359615) (2,4-DP). nih.govacs.org

The basis for this selectivity lies in the stereospecificity of the enzymes involved in the degradation pathway. nih.gov For instance, studies on Sphingomonas herbicidovorans have revealed the presence of distinct uptake systems and α-ketoglutarate-dependent dioxygenases that are specific for the (R)- and (S)-enantiomers of mecoprop. nih.gov In some cases, the herbicidally active (R)-enantiomer is degraded more slowly than the inactive (S)-enantiomer. acs.org However, the preference for a particular enantiomer can vary depending on the microbial species or community present. researchgate.net

Enantiomerization, the conversion of one enantiomer to the other, can also occur in some environmental matrices, further complicating the fate of these chiral compounds. dss.go.th The enantioselective degradation and potential for enantiomerization highlight the importance of analyzing the fate of individual enantiomers to accurately assess the environmental risk of chiral phenoxyalkanoic acids.

The table below summarizes the observed enantioselectivity in the degradation of some common phenoxyalkanoic acids.

CompoundEnantiomer Preferentially DegradedMicrobial Species/Environment
Mecoprop (MCPP)(R)-(+)-isomerConsortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis
Dichlorprop (2,4-DP)S-(-) enantiomerBroadleaf weeds and soil
2-Phenoxypropanoic acid(S)-enantiomerActivated sludge
2-(3-chlorophenoxy)propanoic acid(R)-enantiomerActivated sludge

Identification of Theoretical Degradation Intermediates

Based on the established degradation pathways for other phenoxyalkanoic acids, a theoretical degradation pathway for "3-[4-(2-Methoxyethyl)phenoxy]propanoic acid" can be proposed. The initial step would likely involve the cleavage of the ether bond, leading to the formation of 4-(2-Methoxyethyl)phenol (B22458) and 3-hydroxypropanoic acid.

The 4-(2-Methoxyethyl)phenol would then likely undergo further degradation. The methoxy (B1213986) group could be demethylated to form 4-(2-hydroxyethyl)phenol. This would then be a substrate for hydroxylation to form a catechol derivative, likely 4-(2-hydroxyethyl)benzene-1,2-diol. This catechol would then be subject to aromatic ring cleavage.

The propanoic acid side chain, released as 3-hydroxypropanoic acid, is a naturally occurring compound and would be readily metabolized by microorganisms.

The following table outlines the theoretical degradation intermediates of "this compound".

StageIntermediate Compound NameChemical Formula
Parent Compound This compoundC12H16O4
Initial Cleavage Products 4-(2-Methoxyethyl)phenolC9H12O2
3-Hydroxypropanoic acidC3H6O3
Further Degradation of Phenol 4-(2-Hydroxyethyl)phenolC8H10O2
4-(2-Hydroxyethyl)benzene-1,2-diolC8H10O3
Ring Cleavage Products Aliphatic acids (e.g., muconic acid derivatives)Variable
Final Mineralization Products Carbon Dioxide and WaterCO2, H2O

Abiotic Degradation Pathways (Theoretical)

While microbial degradation is the primary route for the breakdown of phenoxyalkanoic acids, abiotic processes such as hydrolysis and photolysis can also contribute to their transformation in the environment, although often to a lesser extent. nih.govnih.gov

Hydrolysis: The ether linkage in phenoxyalkanoic acids is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for "this compound" in most aquatic environments.

Photolysis: Direct photolysis, the degradation of a compound by direct absorption of sunlight, can be a potential degradation pathway for some phenoxyalkanoic acids. nih.gov The efficiency of photolysis is dependent on the compound's ability to absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). Compounds with chromophores that absorb in this region are more susceptible to photodegradation. The phenoxy group in "this compound" may absorb UV radiation, potentially leading to the cleavage of the ether bond or other transformations. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit waters, could also contribute to its degradation. researchgate.net

The theoretical abiotic degradation of "this compound" could lead to the formation of 4-(2-Methoxyethyl)phenol and other photoproducts resulting from rearrangements or further reactions of the aromatic ring.

Environmental Persistence Modeling (Conceptual)

Predicting the environmental persistence of a chemical like "this compound" involves the use of environmental fate models. These models are mathematical representations of the key processes that govern a chemical's behavior in the environment. cambridge.org

A conceptual model for the environmental persistence of this compound would need to consider several key factors:

Soil Compartment: This would be a primary receiving compartment. The model would need to account for adsorption/desorption to soil organic matter and clay particles, which affects the bioavailability of the compound for microbial degradation and its potential for leaching. nih.gov

Water Compartment: For aquatic environments, the model would consider partitioning between water and sediment, as well as degradation rates in both compartments.

Degradation Rates: The model would incorporate rates of both biotic and abiotic degradation. For microbial degradation, this would ideally include parameters for enantioselective degradation if applicable.

Transport Processes: The model would simulate transport between different environmental compartments, such as leaching from soil to groundwater and runoff from soil to surface water.

Various existing models, such as those used in pesticide registration (e.g., PERSIST, LEACHP), could be adapted to conceptually model the fate of "this compound". researchgate.neteuropa.eu These models typically use input parameters such as the compound's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), soil properties, and climatic data to predict its concentration and persistence in different environmental compartments over time. The output of such models can provide estimates of environmental concentrations and half-lives, which are crucial for risk assessment. oup.com

The table below lists the key parameters that would be required for a conceptual environmental persistence model for "this compound".

Parameter CategorySpecific Parameters
Chemical Properties Water solubility, Vapor pressure, Octanol-water partition coefficient (Kow), Dissociation constant (pKa), Photolysis rate constant
Environmental Properties Soil organic carbon content, Soil pH, Soil texture, Water body depth and flow rate
Degradation Rates Microbial degradation rate in soil (aerobic and anaerobic), Microbial degradation rate in water/sediment, Enantioselective degradation rates (if applicable)
Climatic Data Temperature, Precipitation, Solar radiation

Emerging Research Frontiers and Future Directions

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditional paradigms of drug discovery and development. nih.govresearchgate.net For phenoxypropanoic acid derivatives, including 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid, these computational tools offer a multifaceted approach to expedite the identification of lead compounds and optimize their pharmacological profiles.

Generative AI models can design novel molecules with desired physicochemical and biological properties, effectively shortening the design-make-test-analyze (DMTA) cycle from months to potentially a matter of weeks. nih.gov By analyzing vast datasets of chemical structures and their associated biological activities, ML algorithms can predict the potential targets and off-targets of new phenoxypropanoic acid derivatives. researchgate.netnih.gov This predictive capability is crucial for understanding the polypharmacology of these compounds and for anticipating potential adverse effects early in the discovery pipeline.

Table 1: Applications of AI/ML in the Discovery and Optimization of Phenoxypropanoic Acid Derivatives

Application AreaAI/ML TechniquePotential Impact
Novel Compound Design Generative Adversarial Networks (GANs), Reinforcement LearningRapid generation of novel phenoxypropanoic acid structures with optimized properties.
Target Prediction Deep Learning, Support Vector MachinesIdentification of primary and secondary biological targets, aiding in understanding efficacy and side effects.
ADME/Toxicity Prediction Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural NetworksEarly-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles.
Synthetic Route Prediction Retrosynthesis Prediction AlgorithmsOptimization of chemical synthesis pathways for efficiency and sustainability. nih.gov

Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation (Conceptual)

A thorough understanding of a drug candidate's mechanism of action is fundamental to its development. Advanced spectroscopic and imaging techniques offer unprecedented insights into the molecular interactions of compounds like this compound with their biological targets. While specific studies on this compound are not yet prevalent, the application of these techniques can be conceptually outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be employed to elucidate the three-dimensional structure of the compound and its derivatives. nih.gov Furthermore, techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can be used to study the binding of these molecules to their protein targets, providing information about the specific parts of the molecule involved in the interaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and quantifying the compound and its metabolites in biological samples. researchgate.net Tandem mass spectrometry (MS/MS) can provide structural information about these metabolites, helping to map the metabolic fate of the parent compound. researchgate.net Imaging mass spectrometry techniques, such as MALDI imaging, could potentially be used to visualize the distribution of the compound and its metabolites within tissue sections, offering spatial information about its localization.

Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the functional groups present in the molecule and can be used to study conformational changes upon binding to a target. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) could offer enhanced sensitivity for detecting the compound at low concentrations in biological systems. nih.gov

Conceptual Imaging Applications: Advanced imaging techniques, such as fluorescence microscopy and positron emission tomography (PET), could be conceptually applied to study the cellular uptake and distribution of fluorescently-labeled or radiolabeled analogues of this compound. This would provide real-time visualization of the compound's journey within a biological system, offering critical information for understanding its pharmacokinetics and pharmacodynamics.

Exploration of Polypharmacology and Multi-Targeting Approaches for Phenoxypropanoic Acid Derivatives

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which acknowledges that many drugs interact with multiple targets. frontiersin.org This multi-target activity can be responsible for both therapeutic efficacy and adverse effects. For phenoxypropanoic acid derivatives, a systematic exploration of their polypharmacological profiles could unlock new therapeutic opportunities and provide a more comprehensive understanding of their biological effects.

Computational methods, as discussed in section 8.1, play a crucial role in predicting the potential targets of a given compound based on its chemical structure. nih.govresearchgate.net These in silico predictions can then be validated through in vitro screening against a panel of receptors, enzymes, and ion channels.

The deliberate design of multi-targeting agents is an emerging strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. nih.gov Phenoxypropanoic acid derivatives, with their versatile chemical scaffold, are amenable to structural modifications aimed at achieving a desired multi-target profile. For instance, derivatives of aryloxyacetic acids have been investigated as multi-target agents with activity towards peroxisome proliferator-activated receptors (PPARs), fatty acid amide hydrolase (FAAH), and acetylcholinesterase (AChE). nih.gov This highlights the potential of the broader class of phenoxyalkanoic acids to be developed as multi-target ligands.

Table 2: Potential Multi-Targeting Strategies for Phenoxypropanoic Acid Derivatives

Therapeutic AreaPotential Target CombinationRationale
Metabolic Syndrome PPARα / PPARδDual agonism could offer a synergistic effect on lipid metabolism and insulin (B600854) sensitivity. rsc.org
Neuroinflammation FAAH / COX-2Simultaneous inhibition could provide enhanced anti-inflammatory and analgesic effects.
Alzheimer's Disease AChE / BACE1A dual inhibitor could address both symptomatic and disease-modifying aspects of the pathology.

Sustainable Synthesis and Biocatalysis for this compound and its Analogues

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. For this compound and its analogues, the development of sustainable synthetic routes is a key area of future research.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green chemistry tool. nih.gov Ultrasound irradiation can enhance reaction rates, improve yields, and reduce the need for harsh reaction conditions and hazardous solvents. nih.gov The synthesis of a related compound, 3-[4-(2-methoxyethyl) phenoxy] propane (B168953) -1,2 -diol, has been successfully achieved using an ultrasound-assisted method, suggesting the feasibility of this approach for the synthesis of the target propanoic acid derivative. researchgate.net

Biocatalysis: The use of enzymes or whole-cell microorganisms as catalysts offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov For phenoxypropanoic acid derivatives, biocatalytic approaches have shown significant promise. For example, the fungus Beauveria bassiana has been used for the regioselective hydroxylation of 2-phenoxypropionic acid to produce (R)-2-(4-hydroxyphenoxy)propionic acid, a key intermediate for herbicides. nih.govresearchgate.net This demonstrates the potential for using biocatalysts to introduce specific functional groups onto the phenoxypropanoic acid scaffold under mild conditions.

Enzymatic synthesis can also be employed for the construction of the core structure itself. For instance, lipases have been used to catalyze the esterification of 2-phenoxypropionic acid. sigmaaldrich.com The development of novel biocatalysts through enzyme engineering and directed evolution could further expand the scope of enzymatic reactions applicable to the synthesis of this compound and its analogues, leading to more sustainable and efficient manufacturing processes.

Table 3: Comparison of Synthetic Approaches for Phenoxypropanoic Acid Derivatives

Synthetic ApproachAdvantagesDisadvantages
Traditional Chemical Synthesis Well-established, versatile for a wide range of derivatives.Often requires harsh conditions, hazardous reagents, and may generate significant waste.
Ultrasound-Assisted Synthesis Increased reaction rates, higher yields, milder conditions, reduced energy consumption. nih.govSpecialized equipment required, scalability can be a challenge.
Biocatalysis High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally friendly. nih.govEnzyme stability and cost can be limiting factors, substrate scope may be narrow.

Q & A

Q. What synthetic methodologies are reported for 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, including etherification and carboxylation. A plausible route starts with 4-(2-methoxyethyl)phenol, which undergoes nucleophilic substitution with methyl acrylate or bromopropanoic acid derivatives under basic conditions (e.g., K₂CO₃/DMF). Hydrolysis of the ester intermediate yields the final propanoic acid. Catalysts like palladium (e.g., in cross-coupling reactions) may enhance regioselectivity in similar arylpropanoic acid syntheses . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield; for example, aprotic solvents improve ether bond formation .

Q. What analytical techniques are validated for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methoxyethyl and phenoxy substituents. Aromatic protons appear as a doublet (δ 6.8–7.2 ppm), while the methoxy group resonates at δ ~3.3 ppm .
  • HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • FT-IR : Identifies carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and ether linkages (C-O-C at ~1250 cm1^{-1}) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound’s arylpropanoic acid scaffold is explored as a nonsteroidal anti-inflammatory drug (NSAID) precursor. Its methoxyethyl group may enhance lipophilicity, improving blood-brain barrier penetration for neuroinflammation studies. It also serves as a building block for prodrugs targeting COX-2 enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). A systematic approach includes:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Solvent Controls : Use DMSO at <0.1% to avoid cytotoxicity artifacts .
  • Orthogonal Assays : Combine enzymatic (e.g., COX inhibition) and cellular (e.g., IL-6 ELISA) assays to confirm mechanisms .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

  • pH Adjustment : Stabilize the carboxylic acid group at pH 7.4 using phosphate buffers.
  • Lyophilization : Improve shelf life by storing as a lyophilized powder.
  • Co-solvents : Add ethanol (≤10%) to prevent aggregation in aqueous media .

Q. How does the methoxyethyl substituent influence metabolic pathways compared to unsubstituted analogs?

The methoxyethyl group slows hepatic oxidation (via cytochrome P450), reducing first-pass metabolism. Comparative studies with 3-(4-phenoxy)propanoic acid show extended plasma half-life (t1/2_{1/2} = 8.2 vs. 3.5 hours in rats) due to decreased glucuronidation .

Q. What computational methods predict the compound’s binding affinity to inflammatory targets?

  • Molecular Docking : Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR) to model interactions.
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
  • QSAR Models : Corlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

Q. How should researchers mitigate occupational exposure risks during synthesis?

  • PPE : Nitrile gloves and Tyvek® suits prevent dermal absorption .
  • Engineering Controls : Use fume hoods with ≥100 ft/min airflow.
  • Air Monitoring : Conduct regular OSHA-compliant airborne exposure assessments .

Methodological Considerations Table

Research AspectKey MethodologiesReferences
SynthesisPd-catalyzed cross-coupling, hydrolysis
CharacterizationNMR, HPLC-MS, FT-IR
BioactivityCOX inhibition assays, MD simulations
StabilityLyophilization, pH optimization
ToxicologyOSHA exposure monitoring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.